molecular formula C9H8ClN3O2 B13678765 Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13678765
M. Wt: 225.63 g/mol
InChI Key: YXQJHBZKHCMQMS-UHFFFAOYSA-N
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Description

Methyl 8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core with three key substituents: a chlorine atom at position 8, a methyl group at position 3, and a methyl ester at position 6 (Figure 1). Triazolopyridines are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties . This compound’s structural complexity and substituent arrangement make it a valuable candidate for drug discovery, particularly in optimizing pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-5-11-12-8-7(10)3-6(4-13(5)8)9(14)15-2/h3-4H,1-2H3

InChI Key

YXQJHBZKHCMQMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves multi-step synthetic routes starting from suitably substituted pyridine derivatives or hydrazinopyridines. The key steps include:

  • Formation of the triazolo[4,3-a]pyridine core via cyclization reactions involving hydrazine derivatives.
  • Introduction of the chloro substituent at the 8-position of the fused ring system.
  • Esterification or direct synthesis of the methyl ester functional group at the 6-carboxylate position.

The synthetic approach requires careful control of reaction conditions such as temperature, solvent choice, and purification techniques to optimize yield and purity.

Electrochemical Synthesis Approach

A notable modern method for synthesizing 1,2,4-triazolo fused heterocycles, including derivatives similar to methyl 8-chloro-3-methyl-triazolo[4,3-a]pyridine-6-carboxylate, involves electrochemical synthesis:

  • Starting materials: 2-hydrazinopyridines and aldehydes are reacted in acetonitrile (MeCN).
  • Electrolysis conditions: The reaction mixture containing the hydrazine derivative and aldehyde is electrolyzed in an undivided cell equipped with a graphite anode and platinum cathode.
  • Electrolyte: Tetrabutylammonium tetrafluoroborate (nBu4NBF4) is used as the supporting electrolyte.
  • Temperature and current: The reaction is typically conducted at 70 °C with a constant current (e.g., 10 mA for small scale, 100 mA for gram scale).
  • Reaction time: Approximately 4 to 8 hours depending on scale.
  • Workup: After electrolysis, the mixture is extracted with dichloromethane, dried, and purified by silica gel chromatography.

This method allows efficient formation of the triazolo fused ring system under mild conditions without harsh reagents and enables recovery and reuse of solvents and electrolytes, enhancing sustainability.

Conventional Synthetic Routes

Traditional synthetic routes to methyl 8-chloro-3-methyl-triazolo[4,3-a]pyridine-6-carboxylate may include:

  • Step 1: Synthesis of 8-chloro-3-methyl-triazolo[4,3-a]pyridine-6-carboxylic acid
    • Multi-step synthesis involving cyclization of hydrazinopyridine derivatives with appropriate aldehydes or carboxylation reagents.
    • Control of substitution patterns to introduce the chloro group at position 8.
  • Step 2: Esterification
    • Conversion of the carboxylic acid group at position 6 to the methyl ester using reagents such as methanol in the presence of acid catalysts or via methylation agents like diazomethane.
  • Purification
    • Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures as eluents.
    • Characterization by melting point, NMR (1H and 13C), and mass spectrometry to confirm structure and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Cyclization 2-hydrazinopyridine + aldehyde in MeCN Room temp or heated until condensation complete
Electrolysis Graphite anode, Pt cathode, nBu4NBF4 electrolyte, 70 °C, 4-8 h Constant current (10-100 mA)
Esterification Methanol + acid catalyst or methylation agent Converts acid to methyl ester
Purification Silica gel chromatography (PE/EtOAc) Yields typically 60-90%

Chemical Reactions Analysis

Types of Reactions

Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 8th position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Aminated derivatives: Formed by nucleophilic substitution with amines.

    Oxidized or reduced derivatives: Depending on the specific oxidizing or reducing agents used.

    Carboxylic acid: Formed by hydrolysis of the ester group.

Scientific Research Applications

Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Heterocycle Variations

Ester Group Position
  • Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CID 45791796): Differs by having the methyl ester at position 3 instead of 6.
  • Methyl 6-chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylate : Features a pyridazine ring ([4,3-b]pyridazine) instead of pyridine. The pyridazine core increases electron deficiency, which may enhance reactivity but reduce metabolic stability compared to pyridine derivatives .
Halogen and Functional Group Modifications
  • 8-Chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine : Incorporates trifluoromethyl and chloro-difluoromethyl groups. The trifluoromethyl group enhances lipophilicity and oxidative stability, making this analog more suited for central nervous system targets .
  • Ethyl 6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate: Substitutes position 6 with a 4-chlorophenyl group and uses an ethyl ester.

Core Heterocycle Variations

  • [1,2,4]Triazolo[1,5-a]pyridine vs. [4,3-a]pyridine : Derivatives like Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate exhibit distinct ring fusion ([1,5-a] vs. [4,3-a]), altering the spatial orientation of substituents. This impacts molecular planarity and interactions with enzymatic pockets .
  • 8-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine : The pyridazine core ([4,3-b]pyridazine) introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity, which could enhance solubility but reduce bioavailability .

Physicochemical Data

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
Methyl 8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate C₁₀H₉ClN₃O₂ 238.65 Cl (C8), CH₃ (C3), COOCH₃ (C6) Not reported
Methyl 3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate C₁₀H₁₁N₃O₂ 205.21 CH₃ (C3, C7), COOCH₃ (C6) Not reported
8-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine C₆H₅ClN₄ 168.58 Cl (C8), CH₃ (C6) 188–190

Biological Activity

Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₆ClN₃O₂
  • Molecular Weight : 211.6 g/mol
  • CAS Number : 929000-42-0
  • Density : 1.43 g/cm³ (predicted)
  • pKa : 2.79 (predicted)

The compound features a triazole ring fused with a pyridine structure, which is significant for its biological interactions.

Antimalarial Activity

A novel series of triazolo[4,3-a]pyridine sulfonamides demonstrated promising antimalarial activity against Plasmodium falciparum, with IC₅₀ values ranging from 2.24 to 4.98 μM . These findings indicate that modifications in the triazolo-pyridine scaffold can lead to enhanced biological activity against malaria.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In general, compounds within this chemical class have been tested for cytotoxic effects using MTT assays in various cell lines. The results typically indicate a range of cytotoxicity levels depending on the specific structural modifications made to the core triazolo-pyridine structure .

The biological activity of this compound may involve:

  • Inhibition of Viral Polymerases : Similar compounds have been shown to inhibit viral replication by targeting polymerase complexes.
  • Interaction with Enzymatic Pathways : The presence of the triazole ring may facilitate interactions with key enzymes involved in cellular processes.

Synthesis and Characterization

A study focusing on the synthesis of various triazolo-pyridine derivatives highlighted the importance of structural modifications in enhancing biological activity. For example, certain derivatives exhibited improved selectivity and potency against specific targets such as CDK2 and CDK9, showcasing their potential as therapeutic agents .

Comparative Analysis Table

CompoundActivity TypeIC₅₀ (μM)Reference
This compoundAntiviralTBD
Triazolo[1,5-a]pyrimidine DerivativeAntiviral12
Triazolo SulfonamideAntimalarial2.24 - 4.98
Various Triazolo-PyridinesCytotoxicityVaries

Q & A

Q. What are the optimal synthetic routes for Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Construct the triazolo-pyridine scaffold via cyclization of pyridine precursors with hydrazine derivatives under reflux conditions (e.g., using acetic acid as a solvent) .

Functionalization : Introduce the chloro and methyl substituents at positions 8 and 3, respectively, via electrophilic substitution or palladium-catalyzed coupling .

Esterification : React the carboxylic acid intermediate (6-position) with methanol in the presence of a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP .

Q. Critical Parameters :

  • Temperature : Esterification at 60–80°C improves conversion rates but requires careful monitoring to avoid decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
  • Yield Optimization : Substituent positioning (e.g., steric effects of the methyl group) may necessitate longer reaction times (12–24 hrs) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet) and triazole protons (δ ~8.2–8.5 ppm) .
    • ¹³C-NMR : Confirms the carbonyl (δ ~165 ppm) and quaternary carbons in the triazole ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₇ClN₃O₂) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for biological assays) .

Q. Table 1: Key Spectroscopic Data

TechniqueCritical Peaks/FeaturesReference
¹H-NMRδ 3.90 (s, 3H, COOCH₃), δ 8.35 (s, 1H, triazole)
HPLC Retention6.8 min (gradient: 20–80% acetonitrile)

Advanced Research Questions

Q. How does the substitution pattern (chloro, methyl, ester) influence the compound’s binding affinity to biological targets?

Methodological Answer:

  • Chloro Substituent (Position 8) : Enhances hydrophobic interactions with target pockets (e.g., enzyme active sites). Comparative studies show 8-chloro derivatives exhibit 2–3× higher affinity than non-halogenated analogs .
  • Methyl Group (Position 3) : Reduces rotational freedom, stabilizing the triazole ring’s orientation. Molecular docking (AutoDock Vina) reveals improved van der Waals contacts .
  • Ester (Position 6) : Acts as a hydrogen-bond acceptor. Replace with amides or carboxylic acids to modulate solubility and target engagement .

Q. Experimental Design :

  • Perform surface plasmon resonance (SPR) to quantify binding kinetics (KD values) .
  • Use isothermal titration calorimetry (ITC) to assess thermodynamic contributions of substituents .

Q. What strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
    • Validate purity via HPLC and elemental analysis to exclude impurities as confounding factors .
  • Orthogonal Assays : Confirm activity in both in vitro (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) systems .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies, accounting for differences in dosage and experimental conditions .

Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from varying ATP concentrations in kinase assays. Normalize data to ATP Km values for cross-study comparisons .

Q. How can researchers design derivatives to enhance pharmacokinetic properties while maintaining efficacy?

Methodological Answer:

  • Bioisosteric Replacement :
    • Replace the methyl ester with a tetrazolyl group to improve metabolic stability without sacrificing hydrogen-bonding capacity .
    • Introduce fluorine at position 6 to enhance membrane permeability .
  • Prodrug Strategies : Convert the ester to a phosphonate prodrug for increased oral bioavailability .
  • SAR Studies : Synthesize analogs with varied alkyl chains (ethyl, isopropyl) at position 3 and screen for improved logP and CYP450 resistance .

Q. Table 2: Derivative Design and Outcomes

ModificationImpact on PK/PDReference
Ester → Tetrazolylt₁/₂ increased from 2h to 6h
6-Fluoro substitutionCaco-2 permeability ↑ 40%

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